G2-peptide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

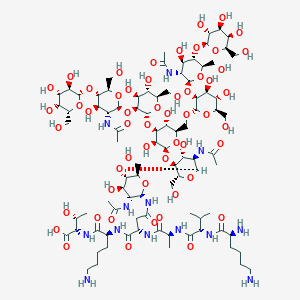

(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H155N13O54/c1-27(2)47(102-77(135)34(93)13-9-11-15-91)80(138)94-28(3)76(134)100-36(79(137)99-35(14-10-12-16-92)78(136)103-48(29(4)112)82(139)140)17-46(117)101-81-49(95-30(5)113)58(123)69(41(22-108)142-81)151-83-50(96-31(6)114)59(124)72(44(25-111)147-83)154-88-68(133)73(155-90-75(65(130)56(121)40(21-107)146-90)157-85-52(98-33(8)116)61(126)71(43(24-110)149-85)153-87-67(132)63(128)54(119)38(19-105)144-87)57(122)45(150-88)26-141-89-74(64(129)55(120)39(20-106)145-89)156-84-51(97-32(7)115)60(125)70(42(23-109)148-84)152-86-66(131)62(127)53(118)37(18-104)143-86/h27-29,34-45,47-75,81,83-90,104-112,118-133H,9-26,91-93H2,1-8H3,(H,94,138)(H,95,113)(H,96,114)(H,97,115)(H,98,116)(H,99,137)(H,100,134)(H,101,117)(H,102,135)(H,103,136)(H,139,140)/t28-,29+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47-,48-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73-,74-,75-,81+,83-,84-,85-,86-,87-,88-,89-,90+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFZXARNDACTNQ-XHSQKUEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H155N13O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of G2-Peptide with 3-O-Sulfated Heparan Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the G2-peptide to 3-O-sulfated heparan sulfate (3-OS HS). The this compound, a 12-mer cationic peptide (MPRRRRIRRRQK), has been identified as a ligand for 3-OS HS, a specific modification of the ubiquitous cell surface polysaccharide heparan sulfate.[1] This interaction is of significant interest due to its potential therapeutic applications, particularly in the inhibition of viral entry into host cells.[1][2]

Quantitative Data Summary

Direct experimental quantification of the binding affinity (e.g., dissociation constant, Kd) between this compound and isolated 3-O-sulfated heparan sulfate is not extensively documented in publicly available literature. However, the functional consequences of this binding have been quantified through various biological assays. Additionally, computational studies have provided insights into the energetics of this interaction. The table below summarizes the available quantitative data.

| Parameter | Description | Value | Organism/Cell Line | Assay/Method |

| IC50 | Concentration of this compound that inhibits 50% of Herpes Simplex Virus 2 (HSV-2) entry. | 1 mg/mL | HeLa Cells | Beta-galactosidase reporter assay |

| Inhibition of Cell Infectivity | Reduction in Chlamydia muridarum elementary body (EB) infectivity upon pre-treatment with this compound. | >80% | HeLa and VK2/E6E7 cells | Fluorescent staining of inclusion bodies |

| In Silico Binding Affinity | Computationally predicted binding affinity of this compound to the lipid bilayer, as a proxy for the cell membrane environment of HS. | Significant affinity indicated | Chlamydia muridarum | Molecular Dynamics (MD) simulations and MM-GBSA calculations |

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction between this compound and cell surface heparan sulfate.

Peptide Synthesis and Purification

The this compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification to ensure high purity for use in binding and functional assays.[3][4]

Synthesis Protocol (General):

-

Resin Preparation: A suitable resin, such as Rink amide resin, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group of the amino acid is typically achieved using reagents like HBTU and HOBt in the presence of a base such as DIEA in a solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and other solvents after each coupling and deprotection step to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.

Fluorescence Microscopy for Cell Binding

This method qualitatively assesses the binding of this compound to heparan sulfate on the cell surface. The protocol involves the enzymatic removal of heparan sulfate to demonstrate binding specificity.

Protocol:

-

Cell Culture: Vero cells are cultured in chamber slides to form a monolayer.

-

Heparanase Treatment (Control): A subset of cells is treated with heparanase III (e.g., 10 mIU) for 2 hours at 37°C to enzymatically remove heparan sulfate from the cell surface.

-

Peptide Incubation: Both heparanase-treated and untreated cells are incubated with FITC-conjugated this compound (e.g., 1 mg/mL) for 30 minutes at 37°C.

-

Washing: Cells are washed to remove unbound peptide.

-

Imaging: The binding of the fluorescently labeled this compound is visualized using a fluorescence microscope. A significant reduction in fluorescence in the heparanase-treated cells indicates specific binding to heparan sulfate.

Flow Cytometry for Quantifying Cell Binding

Flow cytometry provides a more quantitative measure of this compound binding to the cell surface.

Protocol:

-

Cell Preparation: A single-cell suspension of Vero cells is prepared.

-

Heparanase Treatment (Control): As with the microscopy protocol, a control group of cells is treated with heparanase III to remove cell surface heparan sulfate.

-

Peptide Incubation: Both treated and untreated cell suspensions are incubated with FITC-conjugated this compound for 30 minutes at 37°C.

-

Washing: Cells are washed to remove unbound peptide.

-

Flow Cytometric Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A shift in the fluorescence histogram for untreated cells compared to heparanase-treated cells and unstained controls indicates binding. The geometric mean fluorescence intensity can be used to quantify the relative amount of binding.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for the this compound.

Caption: Experimental workflows for assessing this compound binding to cell surface heparan sulfate.

Caption: Proposed mechanism of action for this compound in inhibiting viral entry.

References

- 1. A 3-O-Sulfated Heparan Sulfate Binding Peptide Preferentially Targets Herpes Simplex Virus 2-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparan Sulfate Binding Cationic Peptides Restrict SARS-CoV-2 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-O Sulfated Heparan Sulfate (G2) Peptide Ligand Impairs the Infectivity of Chlamydia muridarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The In Vitro Biological Functions of G2-Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G2-peptide, a 12-mer cationic peptide with the sequence MPRRRRIRRRQK, has emerged as a significant subject of in vitro research due to its potent biological activities. Initially identified for its antiviral properties, particularly against Herpes Simplex Virus (HSV), its functional repertoire has expanded to include modulation of neuronal activity. This technical guide provides an in-depth overview of the core in vitro biological functions of the this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. While the primary focus is on the well-characterized anti-HSV this compound, this guide will also briefly touch upon other peptides and compounds that influence the G2/M phase of the cell cycle, a distinct area of research that is sometimes colloquially associated with "G2."

Core Biological Function: Antiviral Activity

The most extensively studied in vitro function of the this compound is its ability to inhibit viral infection, primarily that of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).

Mechanism of Action: Inhibition of Viral Entry

The antiviral activity of the this compound is primarily attributed to its high affinity for 3-O sulfated heparan sulfate (3-OS HS) on the surface of host cells.[1][2] Heparan sulfate proteoglycans are utilized by many viruses, including HSV, as initial attachment receptors. The this compound, with its high positive charge, competitively binds to the negatively charged 3-OS HS, thereby blocking the attachment of viral glycoproteins to the host cell surface.[1][2] This inhibition of attachment is a critical first step in preventing viral entry and subsequent infection.

Furthermore, studies have indicated that the this compound also interferes with membrane fusion, a crucial step for the virus to deliver its genetic material into the host cell.[1] By binding to 3-OS HS, the this compound may induce conformational changes in the cellular receptors or directly sterically hinder the interaction between viral fusion proteins and the host cell membrane. This dual mechanism of inhibiting both attachment and fusion contributes to its potent antiviral efficacy. Interestingly, HSV-2 infected cells show a significantly higher binding of the this compound compared to uninfected cells, which may be due to an increase in heparan sulfate expression on infected cells.

References

The Role of G2-Peptide in Cell Signaling: A Technical Guide

Introduction

The G2-peptide is a 12-mer cationic peptide (sequence: MPRRRRIRRRQK) identified through phage display screening for its high binding affinity to 3-O sulfated heparan sulfate (3-OS HS).[1] Initially investigated for its role in virology, the this compound has emerged as a potent inhibitor of the entry of various pathogens, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Chlamydia muridarum.[1][2][3] Its mechanism of action is primarily centered on its ability to competitively bind to 3-OS HS on the host cell surface, thereby disrupting the initial and critical stages of pathogen attachment and entry, a fundamental aspect of cell signaling in the context of infection.[2] This technical guide provides an in-depth analysis of the this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Mechanism of Action: A Competitive Antagonist in Pathogen-Host Signaling

The primary role of the this compound in cell signaling is as a competitive antagonist at the cell surface. It does not appear to initiate a downstream intracellular signaling cascade upon binding to 3-OS HS. Instead, its function is to block the signaling cascade that would otherwise be initiated by a pathogen.

Heparan sulfate proteoglycans (HSPGs) are ubiquitously expressed on the surface of mammalian cells and play a crucial role as co-receptors for a wide range of signaling molecules, including growth factors, cytokines, and pathogens. The specific sulfation patterns of heparan sulfate (HS) chains determine their binding specificity to various ligands. 3-O sulfation is a rare modification of HS that creates a specific binding site for certain viral glycoproteins, such as HSV-1 glycoprotein D (gD).

The this compound's mechanism of action can be summarized in the following steps:

-

Binding to 3-OS HS: The highly cationic nature of the this compound, with its multiple arginine residues, facilitates a strong electrostatic interaction with the negatively charged sulfate groups of 3-OS HS on the cell surface.

-

Competitive Inhibition of Pathogen Attachment: By occupying the 3-OS HS binding sites, the this compound physically obstructs the attachment of pathogens that utilize these sites as primary or secondary receptors. For instance, it blocks the interaction between HSV gD and 3-OS HS.

-

Inhibition of Membrane Fusion: Beyond blocking initial attachment, the this compound has been shown to inhibit membrane fusion events that are critical for viral entry into the host cell. This suggests that the peptide may interfere with the conformational changes in viral glycoproteins that are necessary for fusion.

-

Inhibition of Cell-to-Cell Spread: The this compound also effectively reduces the cell-to-cell spread of viruses like HSV, likely by continuing to block the interactions required for fusion between infected and uninfected neighboring cells.

Interestingly, HSV-2 infection has been shown to upregulate the expression of heparan sulfate on the cell surface by approximately 25%. This leads to a significantly higher binding of the this compound to infected cells compared to uninfected cells, with an increase of over 200%. This preferential binding to infected cells suggests a potential therapeutic advantage, as it could allow for targeted delivery of the peptide to sites of infection.

Quantitative Data Summary

The efficacy of the this compound has been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound against Herpes Simplex Virus 2 (HSV-2)

| Parameter | Cell Line | Virus Strain | Value | Reference |

| IC₅₀ (Plaque Reduction Assay) | Vero | HSV-2(333) gJ⁻ & GFP-HSV-2 | ~1 mg/mL | |

| Maximal Inhibitory Concentration (Entry Assay) | HeLa | HSV-2(333) gJ⁻ | ~2.5 mg/mL | |

| Reduction in VP16 Protein Levels | HeLa | HSV-2(333) | ~80% at 2 mg/mL | |

| Inhibition of Cell-to-Cell Fusion | CHO-K1 | HSV-2 glycoproteins | Dose-dependent | |

| Preferential Binding to Infected Cells | Vero | HSV-2 | >200% increase |

Table 2: In Vitro Efficacy of this compound against Chlamydia muridarum

| Parameter | Cell Line | Treatment Condition | Inhibition of Infectivity | Reference |

| Inhibition of Inclusion Body Formation | HeLa | Pre-treatment of EBs | >80% at all tested concentrations (0.00036 µM to 0.0030 µM) | |

| Inhibition of Inclusion Body Formation | VK2/E6E7 | Pre-treatment of EBs | Significant at all tested concentrations (0.00036 µM to 0.0030 µM) |

Table 3: In Vivo Efficacy of this compound against Herpes Simplex Virus 2 (HSV-2)

| Animal Model | Treatment | Outcome | Reference |

| BALB/c Mice (Genital Herpes Model) | 25 µL of 2 mg/mL this compound intravaginally 1 hour prior to infection | Significantly lower number of genital lesions compared to PBS-treated mice |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the this compound.

Viral Entry Assay (Colorimetric)

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene expressed by the virus upon successful entry into host cells.

-

Cell Culture: Plate HeLa cells in a 96-well plate and grow to confluency.

-

Peptide Treatment: Treat the confluent cells with serial dilutions of the this compound for 1 hour at 37°C. Untreated cells serve as a control.

-

Infection: Infect the cells with a recombinant β-galactosidase-expressing HSV-2 strain (e.g., gJ⁻) at a multiplicity of infection (MOI) of 20.

-

Incubation: Incubate the infected cells for 6 hours.

-

Quantification: Add the soluble substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). Measure the resulting enzymatic activity using a microplate reader to determine the extent of viral entry.

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).

-

Cell Culture: Grow Vero cells in 12-well plates to confluency.

-

Peptide Treatment: Treat the cells with serial dilutions of the this compound for 1 hour at 37°C.

-

Infection: Infect the cells with a low titer of HSV-2 (e.g., 20-30 plaque-forming units per well) for 2 hours at 37°C.

-

Overlay: After infection, wash the cells and overlay with 1% methylcellulose in DMEM supplemented with 0.05% human pooled IgG.

-

Incubation: Incubate the plates for 48 to 72 hours to allow for plaque formation.

-

Quantification: Count the number of plaques under a microscope. The IC₅₀ is calculated as the peptide concentration that reduces the plaque number by 50% compared to untreated controls.

Cell-to-Cell Fusion Assay

This assay assesses the ability of the this compound to inhibit virus-induced membrane fusion between cells.

-

Cell Populations:

-

Target Cells: CHO-K1 cells expressing an HSV-2 gD receptor (e.g., nectin-1) and a reporter gene (e.g., luciferase) under the control of a T7 promoter.

-

Effector Cells: Cells expressing HSV-1 fusion glycoproteins (gB, gD, gH, gL) and T7 polymerase.

-

-

Peptide Treatment: Pre-incubate the target CHO-K1 cells with a serial dilution of the this compound for 1 hour at 37°C.

-

Co-culture: Mix the treated target cells with the effector cells.

-

Quantification: Measure the luciferase reporter gene activity to quantify the extent of cell-to-cell fusion. A reduction in luciferase activity in peptide-treated co-cultures indicates inhibition of fusion.

Western Blotting for Viral Protein Expression

This method is used to detect the presence and quantity of specific viral proteins within host cells, providing another measure of successful viral entry and replication.

-

Cell Culture and Treatment: Grow HeLa cells to confluency and treat with or without 2 mg/mL this compound for 30 minutes at 37°C.

-

Infection: Infect the cells with HSV-2 at an MOI of 10 for 4 hours at 37°C.

-

Cell Lysis: Wash the cells with PBS and a citrate buffer (pH 3) to remove surface-bound virus particles. Lyse the cells to extract total protein.

-

Electrophoresis and Transfer: Denature the whole-cell lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for a viral protein (e.g., VP16). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of the viral protein.

This compound Binding Assay via Flow Cytometry

This assay quantifies the binding of a fluorescently labeled this compound to the surface of cells.

-

Cell Preparation: Use uninfected and HSV-2-infected (MOI of 10 for 2 hours) Vero cells.

-

Peptide Labeling: Conjugate the this compound with a fluorescent tag, such as fluorescein isothiocyanate (G2-FITC).

-

Peptide Incubation: Treat the cells with 1 mg/mL of G2-FITC for 30 minutes at 37°C.

-

Cell Detachment: Detach the cells from the culture plate using an enzyme-free cell dissociation buffer.

-

Flow Cytometry Analysis: Analyze the fluorescence of the cell suspension using a flow cytometer. Untreated cells are used to set the background fluorescence. An increase in fluorescence intensity indicates binding of the G2-FITC peptide.

In Vivo Mouse Model of Genital Herpes

This protocol evaluates the prophylactic efficacy of the this compound in a live animal model.

-

Animal Model: Use female BALB/c mice.

-

Peptide Pre-treatment: Anesthetize the mice and administer 25 µL of 2 mg/mL this compound (or PBS as a control) intravaginally. Wait for 1 hour.

-

Viral Challenge: Inoculate the mice with a lethal dose of β-galactosidase-expressing HSV-2 (e.g., 1 x 10³ PFU).

-

Evaluation: At 24 hours post-infection, sacrifice the mice and dissect the vaginal tissues.

-

Staining and Quantification: Stain the tissues with X-Gal to visualize the infected cell colonies (lesions). Count the number of genital lesions to determine the protective effect of the this compound.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows related to the this compound's role in cell signaling.

Caption: this compound's competitive inhibition of pathogen entry.

Caption: Experimental workflow for the viral entry assay.

Caption: Rationale for this compound's preferential binding.

References

- 1. Anti-heparan Sulfate Peptides That Block Herpes Simplex Virus Infection in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 3-O-Sulfated Heparan Sulfate Binding Peptide Preferentially Targets Herpes Simplex Virus 2-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-O Sulfated Heparan Sulfate (G2) Peptide Ligand Impairs the Infectivity of Chlamydia muridarum - PMC [pmc.ncbi.nlm.nih.gov]

The G2-Peptide: A Technical Guide to Its Potential in Modulating Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G2-peptide, a 12-mer cationic peptide, has emerged as a significant subject of research, primarily for its potent antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2). Its mechanism of action, centered on the inhibition of viral entry into host cells, inherently intersects with the host's immune response to infection. This technical guide provides an in-depth analysis of the this compound, detailing its mechanism, summarizing key quantitative data, outlining experimental protocols, and exploring its potential to modulate immune responses. While the G2 designation is also associated with peptides mimicking GD2 gangliosides in cancer immunotherapy, this document will focus on the antiviral this compound that interacts with 3-O-sulfated heparan sulfate.

Core Mechanism of Action: Inhibition of Viral Entry

The primary mechanism of the this compound's antiviral activity is the inhibition of viral attachment and membrane fusion during the initial stages of infection.[1][2][3] This action is mediated by the peptide's high affinity for 3-O-sulfated heparan sulfate (3-OS HS) on the host cell surface.[1][2] By binding to 3-OS HS, the this compound effectively blocks the docking sites for viral glycoproteins, preventing the virus from entering the cell.

An intriguing aspect of the this compound is its preferential binding to HSV-2-infected cells, with a reported 200% increase in binding compared to uninfected cells. This enhanced targeting is attributed to an observed 25% increase in heparan sulfate expression on the surface of infected cells. This preferential binding suggests a potential for targeted therapeutic delivery to sites of active infection.

Signaling Pathway and Viral Entry Inhibition

The following diagram illustrates the proposed mechanism by which the this compound inhibits HSV-2 entry.

Caption: Proposed mechanism of this compound mediated inhibition of HSV-2 entry.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on the this compound's antiviral and cell-binding activities.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Value | Cell Line | Virus | Reference |

| IC50 | ~1 mg/ml | HeLa | HSV-2 | |

| CC50 | ~10 mg/ml | HCE | N/A | |

| Maximum Inhibitory Concentration | ~2.5 mg/ml | HeLa | HSV-2 |

Table 2: Cell-Binding Characteristics of this compound

| Condition | Binding Increase | Cell Line | Method | Reference |

| HSV-2 Infected vs. Uninfected | 200% | Vero | Flow Cytometry, Fluorescence Microscopy | |

| Heparanase Treated Cells | Reduced Binding | Cultured Cells | Not Specified |

Table 3: In Vivo Efficacy of this compound

| Treatment | Outcome | Animal Model | Virus | Reference |

| This compound (2 mg/ml) Pretreatment | Significantly lower number of genital lesions | Mouse | HSV-2 |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the this compound.

HSV-2 Entry Inhibition Assay

This protocol is used to quantify the ability of the this compound to inhibit viral entry into host cells.

Caption: Workflow for the HSV-2 entry inhibition assay.

Detailed Steps:

-

Cell Culture: Confluent cultures of HeLa cells are prepared in 96-well plates.

-

Peptide Treatment: Cells are either left untreated or treated with serial dilutions of the this compound for 1 hour at 37°C.

-

Infection: Cells are then infected with a recombinant β-galactosidase-expressing HSV-2 strain at a multiplicity of infection (MOI) of 20.

-

Incubation and Measurement: After 6 hours, the soluble substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is added, and the resulting enzymatic activity is measured to quantify viral entry.

Cell-to-Cell Fusion Assay

This assay assesses the this compound's ability to block membrane fusion induced by viral glycoproteins.

Methodology:

-

Target cells (e.g., CHO-K1) expressing an HSV-2 receptor (like nectin-1) and a reporter gene (e.g., luciferase) are pre-incubated with the this compound.

-

These target cells are then co-cultured with effector cells expressing HSV-1 or HSV-2 glycoproteins.

-

The inhibition of cell-to-cell fusion is quantified by measuring the reduction in reporter gene expression.

In Vivo Protection Study

This protocol evaluates the prophylactic efficacy of the this compound in a mouse model of genital herpes.

Caption: Workflow for the in vivo protection study.

Detailed Steps:

-

Animal Model: A mouse model for genital herpes is utilized.

-

Pretreatment: Mice are pretreated intravaginally with either a PBS control or the this compound (25 μl of 2 mg/ml solution) for 1 hour.

-

Viral Challenge: Mice are then inoculated with a β-galactosidase-expressing HSV-2 strain.

-

Analysis: At 24 hours post-infection, the mice are sacrificed. Vaginal tissues are dissected, stained with X-Gal, and the number of genital lesions is counted and compared between the treated and control groups.

Potential for Immune Modulation

While the primary described function of the this compound is direct antiviral activity, its interaction with the host and the virus suggests several avenues for modulating the immune response.

-

Reduction of Viral Load and Antigen Presentation: By inhibiting viral entry, the this compound can significantly reduce the initial viral load. A lower viral burden can lead to a less overwhelming inflammatory response and may allow for a more effective and controlled adaptive immune response.

-

Modulation of Inflammatory Cytokine Production: HSV infection is known to trigger the release of pro-inflammatory cytokines. While direct studies on the this compound's effect on cytokine production are lacking in the provided information, its ability to curb the infection suggests an indirect role in dampening the subsequent inflammatory cascade. It is plausible that by preventing viral replication, the this compound reduces the stimuli for cytokine release.

-

Targeted Delivery to Infected Cells: The preferential binding of the this compound to infected cells opens up possibilities for its use as a delivery vehicle for other immunomodulatory or antiviral agents. This could concentrate the therapeutic effect at the site of infection, minimizing systemic side effects and enhancing the local immune response.

Future Directions and Conclusion

The this compound represents a promising candidate for the development of novel antiviral therapies. Its well-defined mechanism of action, coupled with demonstrated in vitro and in vivo efficacy, provides a strong foundation for further research. Future studies should focus on:

-

Directly investigating the impact of this compound treatment on the expression of pro- and anti-inflammatory cytokines during HSV infection.

-

Evaluating the effect of this compound on the activation and function of key immune cells, such as T-cells and natural killer cells, in the context of viral infection.

-

Exploring the potential of the this compound as a targeting moiety for the delivery of immunomodulators to infected tissues.

References

G2-Peptide in Non-Viral Pathological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G2-peptide, a 12-mer cationic peptide with the sequence MPRRRRIRRRQK, has primarily been characterized for its potent antiviral activity, particularly against Herpes Simplex Virus (HSV). Its mechanism of action is centered on its high-affinity binding to a specific, rare modification on heparan sulfate chains known as 3-O-sulfated heparan sulfate (3-OS HS)[1][2]. By binding to 3-OS HS, the this compound effectively blocks the entry of certain viruses into host cells. However, the significance of the this compound extends beyond virology. The expression of 3-OS HS is not limited to viral entry receptors but is also dynamically regulated in various non-viral pathological states, including cancer, inflammation, and fibrosis. This upregulation suggests that 3-OS HS plays a crucial role in these diseases, making the this compound an invaluable molecular tool for their study and a potential therapeutic agent.

This technical guide provides an in-depth overview of the emerging role of the this compound in non-viral pathological processes, focusing on its utility as a research tool and potential therapeutic. We will explore the function of its target, 3-OS HS, in cancer, inflammation, and fibrosis, and provide detailed experimental protocols for investigating these interactions.

The this compound and its Target: 3-O-Sulfated Heparan Sulfate (3-OS HS)

The this compound's specificity for 3-OS HS is the cornerstone of its function[1][2]. Heparan sulfate proteoglycans (HSPGs) are ubiquitously found on the cell surface and in the extracellular matrix, where they interact with a wide array of signaling molecules, including growth factors, cytokines, and chemokines. The sulfation patterns of heparan sulfate chains are highly heterogeneous and dynamically regulated, creating specific binding sites for different proteins and thereby controlling a multitude of cellular processes.

3-O-sulfation is a rare but critical modification catalyzed by a family of enzymes called heparan sulfate 3-O-sulfotransferases (HS3STs). The expression and activity of these enzymes are altered in various diseases, leading to changes in the cellular landscape of 3-OS HS. This, in turn, can modulate signaling pathways that drive disease progression[3]. The this compound, by binding to 3-OS HS, can be used to probe the function of these specific sulfation sites and to block their interactions with endogenous ligands.

Role in Cancer

The aberrant expression of HS3STs and the consequent alteration in 3-OS HS are increasingly recognized as significant factors in cancer biology. The role of 3-OS HS in cancer is multifaceted and can be either pro- or anti-tumorigenic depending on the specific HS3ST isoform, cancer type, and cellular context.

Key Roles of 3-OS HS in Cancer:

-

Modulation of Growth Factor Signaling: 3-OS HS can act as a co-receptor for various growth factors, including Fibroblast Growth Factors (FGFs), which are crucial for tumor growth and angiogenesis. By binding to these 3-OS HS sites, the this compound can potentially inhibit FGF-mediated signaling.

-

Regulation of Cell Migration and Invasion: The interaction of cancer cells with the extracellular matrix is critical for metastasis. 3-OS HS can influence these interactions and modulate cell migration.

-

Tumor Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. 3-OS HS is involved in the binding of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) through its interaction with co-receptors such as neuropilin-1. The this compound could therefore serve as an anti-angiogenic agent by blocking these interactions.

-

Thrombosis and Metastasis: In breast cancer, the expression of HS3ST2 has been shown to confer anticoagulant properties to cancer cells, which may reduce the risk of thrombosis and metastasis. The this compound could be used to study the role of these specific 3-O-sulfated structures in cancer-associated thrombosis.

The this compound is therefore a valuable tool for elucidating the precise roles of 3-OS HS in different cancers and for exploring the therapeutic potential of targeting these specific sulfation patterns.

Quantitative Data: this compound Characteristics and HS3STs in Cancer

| Parameter | Value | Reference |

| This compound Sequence | MPRRRRIRRRQK | |

| Molecular Mass | 1.71 kDa | |

| Charge at pH 7.0 | ~+8 | |

| 50% Cytotoxic Concentration (CC50) | ~10 mg/ml | |

| 50% Inhibitory Concentration (IC50) for HSV-2 | ~1 mg/ml |

| HS3ST Isoform | Role in Cancer | Cancer Type(s) | Reference |

| HS3ST2 | Tumor Suppressor (via epigenetic silencing) / Anti-thrombotic | Breast, Chondrosarcoma | |

| HS3ST3A | Tumor Suppressor (via epigenetic silencing) | Various | |

| HS3ST3B | Pro-tumorigenic / Pro-inflammatory | Monocytic Leukemia | |

| HS3ST4 | Pro-tumorigenic | Various |

Role in Inflammation

Inflammation is a complex biological response involving the coordinated action of various immune cells, cytokines, and chemokines. Heparan sulfate plays a critical role in regulating inflammatory processes by presenting chemokines to leukocytes and facilitating their migration to sites of inflammation.

Key Roles of 3-OS HS in Inflammation:

-

Leukocyte Trafficking: The expression of specific HS sulfation patterns on endothelial cells is crucial for the recruitment of leukocytes. Inflammatory stimuli have been shown to upregulate the expression of HS3ST3B in monocytes, suggesting a role for 3-O-sulfated HS in the inflammatory response.

-

Cytokine and Chemokine Sequestration: 3-OS HS can bind to and sequester pro-inflammatory cytokines and Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB-1). This interaction can modulate the local inflammatory environment. Synthetic 3-O-sulfated HS mimetics have been shown to exert anti-inflammatory effects by sequestering HMGB-1.

-

Modulation of Immune Cell Function: The interaction of 3-OS HS with ligands like cyclophilin B can influence the function of immune cells such as macrophages and T-lymphocytes.

The this compound can be employed to block the interactions of 3-OS HS with inflammatory mediators, thereby helping to dissect the role of this specific sulfation pattern in various inflammatory diseases.

Role in Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. While the role of heparan sulfate in fibrosis is established, the specific contribution of 3-O-sulfation is an emerging area of research.

Potential Roles of 3-OS HS in Fibrosis:

-

Growth Factor Activity: Fibrotic processes are often driven by growth factors such as Transforming Growth Factor-beta (TGF-β) and FGFs. As 3-OS HS can modulate the activity of these growth factors, it may play a role in the pathogenesis of fibrosis.

-

Extracellular Matrix Organization: Alterations in the sulfation patterns of heparan sulfate have been observed in fibrotic tissues, such as in idiopathic pulmonary fibrosis and chronic renal fibrosis. While 6-O-sulfation has been more extensively studied in this context, the potential involvement of 3-O-sulfation warrants further investigation.

The this compound provides a specific tool to investigate the potential involvement of 3-OS HS in the development and progression of fibrotic diseases.

Experimental Protocols

The following protocols provide a framework for utilizing the this compound to investigate the role of 3-OS HS in non-viral pathological processes.

Analysis of this compound Binding to Cancer Cells

This protocol describes how to assess the binding of this compound to cancer cells using fluorescence microscopy and flow cytometry.

Materials:

-

Cancer cell line of interest

-

FITC-conjugated this compound (MPRRRRIRRRQK-FITC)

-

Control peptide (e.g., scrambled sequence)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Formaldehyde

-

DAPI (for nuclear staining)

-

Fluorescence microscope and flow cytometer

Procedure:

-

Cell Culture: Culture cancer cells on coverslips (for microscopy) or in suspension (for flow cytometry) to 70-80% confluency.

-

Peptide Incubation: Incubate the cells with varying concentrations of FITC-G2-peptide (e.g., 1-10 µM) in serum-free media for 1 hour at 4°C (to assess binding without internalization) or 37°C (to assess binding and internalization). Include a control with a FITC-conjugated scrambled peptide.

-

Washing: Wash the cells three times with cold PBS to remove unbound peptide.

-

Fixation (for microscopy): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Staining (for microscopy): Permeabilize the cells (optional, for internal staining) and stain with DAPI.

-

Analysis:

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

-

Cancer Cell Migration Assay (Wound Healing Assay)

This protocol details how to evaluate the effect of the this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

This compound

-

Control peptide

-

Culture inserts or a pipette tip for creating the "wound"

-

Microscope with live-cell imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate with culture inserts or at high density to form a confluent monolayer.

-

Wound Creation: Remove the inserts or create a scratch in the monolayer with a pipette tip.

-

Treatment: Wash the cells with PBS and add fresh media containing the this compound at various concentrations. Include a vehicle control and a control peptide.

-

Imaging: Acquire images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.

-

Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol describes how to assess the effect of the this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel or similar basement membrane extract

-

This compound

-

Control peptide

-

Endothelial cell growth medium

-

Calcein AM (for visualization)

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing the this compound or control peptide at desired concentrations.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

Signaling Pathway: 3-OS HS in Cancer Cell Signaling

References

G2-Peptide: A Versatile Probe for Elucidating Glycosaminoglycan Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycans (GAGs) are a class of complex linear polysaccharides ubiquitously present on the cell surface and in the extracellular matrix. Their intricate and heterogeneous structures, particularly the sulfation patterns, dictate a vast array of biological processes by mediating interactions with a large number of proteins. The synthetic G2-peptide, a 12-mer cationic peptide, has emerged as a powerful molecular tool for investigating the roles of a specific GAG, 3-O-sulfated heparan sulfate (3-OS HS). This guide provides a comprehensive overview of the this compound, its mechanism of action, and its applications in studying GAG biology, with a focus on its utility in virology and microbiology. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development.

Introduction to this compound and Glycosaminoglycans

Glycosaminoglycans are fundamentally involved in processes ranging from cell adhesion and signaling to pathogen entry. Heparan sulfate (HS), a prominent member of the GAG family, exhibits significant structural diversity arising from variations in sulfation patterns. One of the rarest but functionally significant modifications is 3-O-sulfation, which creates a specific binding motif for various proteins, including viral glycoproteins.

The this compound is a synthetic peptide with the amino acid sequence MPRRRRIRRRQK. It has a molecular mass of 1.71 kDa and an estimated charge of +8 at a neutral pH of 7.00. Its highly cationic nature drives its strong affinity for the negatively charged sulfate groups of GAGs, with a particular specificity for 3-OS HS. This specific interaction forms the basis of its utility as a research tool.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which the this compound exerts its biological effects is through competitive inhibition. By binding to 3-OS HS on the cell surface, the this compound physically blocks the attachment of pathogens that utilize this GAG as a receptor or co-receptor for entry. This has been demonstrated for viruses like Herpes Simplex Virus 2 (HSV-2) and bacteria such as Chlamydia muridarum.

The binding of the this compound to cell surface HS has been shown to downregulate the availability of HS, further contributing to the inhibition of pathogen entry. Interestingly, HSV-2 infected cells show an increased expression of HS, which leads to a significantly higher binding of the this compound to infected cells compared to uninfected ones.

Below is a diagram illustrating the competitive inhibition mechanism of the this compound.

Quantitative Data: Binding and Inhibition

The efficacy of the this compound in inhibiting pathogen entry has been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Pathogen | Cell Line | Value | Reference |

| IC50 | Herpes Simplex Virus 2 (HSV-2) | Vero | ~1 mg/ml | |

| Maximal Inhibition | Herpes Simplex Virus 2 (HSV-2) | HeLa | ~2.5 mg/ml |

| Peptide Concentration | Pathogen | Cell Line | Inhibition (%) | Reference |

| 0.00036 µM - 0.0029 µM | Chlamydia muridarum | HeLa | 80.2% - 88.5% | |

| 0.00036 µM - 0.0030 µM | Chlamydia muridarum | VK2 | Significant inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

FITC-Conjugation of this compound

Fluorescein isothiocyanate (FITC) labeling is used to visualize the binding of the this compound to cells.

Materials:

-

This compound (MPRRRRIRRRQK)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., Phosphate-buffered saline, PBS)

Protocol:

-

Dissolve the this compound in the reaction buffer to a concentration of 1-10 mg/ml.

-

Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/ml.

-

Add the FITC solution to the peptide solution at a molar ratio of approximately 1.5-3 moles of FITC per mole of peptide.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

-

To remove unconjugated FITC, pass the reaction mixture through a size-exclusion chromatography column equilibrated with the storage buffer.

-

Collect the fractions containing the FITC-conjugated this compound (G2-FITC), which will elute first.

-

Determine the concentration and degree of labeling by measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).

-

Store the G2-FITC in aliquots at -20°C or -80°C, protected from light.

This compound Binding Assay using Flow Cytometry

This assay quantifies the binding of G2-FITC to the cell surface.

Materials:

-

Target cells (e.g., Vero, HeLa)

-

G2-FITC

-

PBS

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Heparinase III (optional, for control)

-

Flow cytometer

Protocol:

-

Culture target cells to 80-90% confluency.

-

(Optional) For a negative control, treat a sample of cells with heparinase III (e.g., 10 mIU for 2 hours at 37°C) to remove heparan sulfate from the cell surface.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in flow cytometry buffer at a concentration of 1x10^6 cells/ml.

-

Add G2-FITC to the cell suspension at various concentrations (e.g., 0.1 - 10 µg/ml).

-

Incubate for 30-60 minutes at 37°C or on ice, protected from light.

-

Wash the cells twice with cold flow cytometry buffer to remove unbound peptide.

-

Resuspend the cells in flow cytometry buffer.

-

Analyze the fluorescence of the cells using a flow cytometer. The mean fluorescence intensity corresponds to the amount of G2-FITC bound to the cells.

Viral Entry Inhibition Assay

This assay measures the ability of the this compound to block viral infection.

Materials:

-

Target cells (e.g., Vero, HeLa)

-

Virus stock (e.g., HSV-2 expressing a reporter gene like β-galactosidase or GFP)

-

This compound

-

Cell culture medium

-

Assay-specific reagents (e.g., substrate for β-galactosidase, fluorescence microscope for GFP)

Protocol:

-

Seed target cells in a 96-well plate and grow to confluency.

-

Prepare serial dilutions of the this compound in cell culture medium.

-

Pre-treat the cells by adding the this compound dilutions and incubating for 1 hour at 37°C.

-

Infect the cells with the reporter virus at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.

-

Remove the virus-containing medium and wash the cells with PBS.

-

Add fresh medium and incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Quantify the reporter gene expression. For β-galactosidase, lyse the cells and add a colorimetric substrate. For GFP, visualize and quantify the fluorescence using a microscope or plate reader.

-

The reduction in reporter signal in the presence of the this compound compared to the untreated control indicates the level of inhibition of viral entry.

Signaling Pathways

While the primary described function of the this compound is the steric hindrance of pathogen binding, its interaction with cell surface GAGs has the potential to influence cellular signaling. GAGs act as co-receptors for numerous growth factors and cytokines, and by binding to GAGs, the this compound could modulate these signaling pathways. For example, heparan sulfate is known to be involved in fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) signaling. Further research is required to elucidate the specific downstream signaling consequences of this compound binding to 3-OS HS.

Applications in Drug Development

The this compound and similar GAG-binding molecules hold promise for therapeutic applications. Its ability to inhibit the entry of a range of pathogens makes it a candidate for the development of broad-spectrum antimicrobial agents. Furthermore, its preferential binding to HSV-2-infected cells suggests its potential as a targeting moiety for the delivery of other antiviral drugs specifically to infected cells, thereby increasing efficacy and reducing off-target effects.

Conclusion

The this compound is a well-characterized and effective tool for studying the biology of 3-O-sulfated heparan sulfate. Its specific binding properties allow for the investigation of the roles of this GAG in pathogen infectivity and other biological processes. The detailed protocols and quantitative data provided in this guide are intended to enable researchers to readily apply this valuable peptide in their own studies, paving the way for new discoveries in GAG biology and the development of novel therapeutic strategies.

Exploring the Off-Target Effects of G2-Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G2-peptide, a cationic peptide with the sequence MPRRRRIRRRQK, has demonstrated notable efficacy in inhibiting the entry of Herpes Simplex Virus (HSV) into host cells. Its primary mechanism of action involves binding to 3-O-sulfated heparan sulfate (3-OS HS) on the cell surface, thereby preventing viral attachment and subsequent membrane fusion. While this on-target activity is well-documented, a thorough understanding of its potential off-target effects is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, detailed experimental protocols to investigate these effects, and a discussion of the underlying mechanisms.

Introduction to this compound and its On-Target Mechanism

This compound is a 12-amino acid, highly cationic peptide that has been identified as a potent inhibitor of HSV infection.[1][2] Its primary molecular target is 3-O-sulfated heparan sulfate (3-OS HS), a specific modification of the ubiquitous heparan sulfate proteoglycans (HSPGs) present on the surface of most mammalian cells.[3] By binding to 3-OS HS, this compound effectively blocks the initial attachment of HSV to host cells, a critical step for viral entry.[1][4] Furthermore, it has been shown to inhibit virus-induced cell-to-cell fusion, suggesting a multifaceted antiviral action.

The on-target signaling pathway is relatively straightforward: by physically obstructing the viral binding site on the cell surface, this compound prevents the initiation of the viral entry signaling cascade.

References

Methodological & Application

Application Notes and Protocols for G2-Peptide Solid-Phase Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G2-peptide, with the sequence Met-Pro-Arg-Arg-Arg-Arg-Ile-Arg-Arg-Arg-Gln-Lys (MPRRRRIRRRQK), is a cationic peptide that has garnered significant interest in virology and drug development.[1] Its primary mechanism of action involves binding to 3-O-sulfated heparan sulfate on the cell surface, which is a crucial co-receptor for the entry of various viruses, including Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2).[1][2][3] By competitively inhibiting the virus-receptor interaction, the this compound effectively blocks viral entry into host cells, demonstrating its potential as a broad-spectrum antiviral agent.[2]

This document provides a comprehensive guide to the solid-phase synthesis and purification of the this compound. The protocols outlined below utilize standard Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), making it an accessible methodology for well-equipped laboratories.

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis (0.1 mmol scale)

| Material/Reagent | Abbreviation | Quantity | Notes |

| Rink Amide MBHA Resin | - | 133 mg (0.75 mmol/g loading) | For C-terminal amide. |

| Fmoc-L-Lys(Boc)-OH | Fmoc-K(Boc)-OH | 0.4 mmol (4 eq.) | First amino acid. |

| Fmoc-L-Gln(Trt)-OH | Fmoc-Q(Trt)-OH | 0.4 mmol (4 eq.) | |

| Fmoc-L-Arg(Pbf)-OH | Fmoc-R(Pbf)-OH | 2.4 mmol (4 eq. per coupling) | |

| Fmoc-L-Ile-OH | Fmoc-I-OH | 0.4 mmol (4 eq.) | |

| Fmoc-L-Pro-OH | Fmoc-P-OH | 0.4 mmol (4 eq.) | |

| Fmoc-L-Met-OH | Fmoc-M-OH | 0.4 mmol (4 eq.) | |

| N,N'-Diisopropylcarbodiimide | DIC | As required | Coupling reagent. |

| Ethyl Cyanohydroxyiminoacetate | OxymaPure® | As required | Coupling additive. |

| Piperidine | - | 20% in DMF | For Fmoc deprotection. |

| N,N-Dimethylformamide | DMF | As required | Solvent. |

| Dichloromethane | DCM | As required | Solvent. |

| Trifluoroacetic Acid | TFA | 10 mL | Cleavage reagent. |

| Triisopropylsilane | TIS | 0.25 mL | Scavenger. |

| Water | H₂O | 0.25 mL | Scavenger. |

Table 2: Representative Yield and Purity Data for this compound

| Stage | Form | Typical Yield (mg) | Purity (%) | Analytical Method |

| Post-Synthesis | Crude Peptide | 150 - 200 | 60 - 75 | Analytical RP-HPLC |

| Post-Purification | Purified Peptide | 80 - 120 | >95 | Analytical RP-HPLC |

| Final Product | Lyophilized Powder | 75 - 115 | >98 | Analytical RP-HPLC & Mass Spectrometry |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.

1.1. Resin Preparation:

-

Place 133 mg of Rink Amide MBHA resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain the solvent.

1.2. First Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):

-

Dissolve 0.4 mmol of Fmoc-L-Lys(Boc)-OH, 0.4 mmol of OxymaPure®, and 0.4 mmol of DIC in DMF.

-

Add the coupling solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

1.3. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

1.4. Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound sequence (Gln, Arg, Arg, Arg, Ile, Arg, Arg, Arg, Pro, Met), using 4 equivalents of the corresponding Fmoc-protected amino acid, OxymaPure®, and DIC.

1.5. Final Deprotection:

-

After the final amino acid coupling, perform a final Fmoc deprotection as described in step 1.3.

-

Wash the resin with DMF (5x), DCM (5x), and methanol (3x).

-

Dry the peptide-resin under vacuum.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add 10 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

Lyophilize the crude peptide to obtain a white powder.

Purification by RP-HPLC

3.1. Sample Preparation:

-

Dissolve the crude lyophilized peptide in a minimal amount of Buffer A (0.1% TFA in water) to a concentration of 10-20 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

3.2. HPLC Conditions:

-

Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

-

Flow Rate: 15-20 mL/min.

-

Detection: 220 nm.

-

Gradient: A typical starting gradient would be 5-45% Buffer B over 40 minutes. This should be optimized based on an initial analytical run.

3.3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak in the chromatogram.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

3.4. Lyophilization:

-

Pool the fractions with the desired purity (>95%).

-

Freeze the pooled fractions at -80°C.

-

Lyophilize to obtain the final purified this compound as a white, fluffy powder.

Visualizations

Caption: Experimental workflow for this compound synthesis and purification.

Caption: Mechanism of action of this compound in inhibiting viral entry.

References

Application Note and Protocols: Fluorescently Labeling G2-Peptide for Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G2-peptide, with the sequence MPRRRRIRRRQK, is a cationic peptide known to bind with high affinity to 3-O-sulfated heparan sulfate (3-OS HS) on the cell surface.[1][2] This interaction plays a crucial role in various biological processes, including the entry of Herpes Simplex Virus (HSV) into host cells.[1][3] Fluorescent labeling of the this compound enables researchers to visualize its localization, trafficking, and interaction with cellular targets, providing valuable insights into its mechanism of action and potential therapeutic applications. This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence | MPRRRRIRRRQK | [1] |

| Molecular Weight | ~1710 Da | |

| Isoelectric Point (pI) | High (cationic) | |

| Solubility | Soluble in aqueous buffers |

Table 2: Representative Spectroscopic Properties of Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (approx.) | Photostability |

| FITC (Fluorescein) | 494 | 518 | 0.92 | Moderate |

| Cyanine3 (Cy3) | 550 | 570 | 0.15 | High |

| Cyanine5 (Cy5) | 650 | 670 | 0.20 | High |

| Alexa Fluor 488 | 495 | 519 | 0.92 | High |

| Alexa Fluor 555 | 555 | 565 | 0.10 | High |

| Alexa Fluor 647 | 650 | 668 | 0.33 | High |

Note: Quantum yield and photostability can be influenced by the conjugation to the peptide and the local environment. These values are for illustrative purposes.

Table 3: Example of Quantitative Analysis of this compound Labeling with FITC

| Parameter | Result |

| Molar Ratio (FITC:Peptide) | 1.5:1 |

| Labeling Efficiency | >90% |

| Purification Method | Reverse-Phase HPLC |

| Purity of Labeled Peptide | >95% |

| Characterization | Mass Spectrometry |

These are typical results that can be expected when following the provided protocols. Optimal conditions may vary and require empirical determination.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol describes the labeling of the N-terminal primary amine of the this compound with fluorescein isothiocyanate (FITC). The this compound sequence contains a lysine residue, but N-terminal labeling can be favored by controlling the reaction pH.

Materials:

-

This compound (MPRRRRIRRRQK), synthetic, >95% purity

-

Fluorescein isothiocyanate (FITC), isomer I

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer

Procedure:

-

Peptide Dissolution: Dissolve 1 mg of this compound in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

FITC Solution Preparation: Immediately before use, dissolve 1 mg of FITC in 200 µL of anhydrous DMF.

-

Labeling Reaction:

-

Slowly add a 1.5-fold molar excess of the FITC solution to the peptide solution while gently vortexing.

-

Add a 5-fold molar excess of DIPEA to the reaction mixture.

-

Incubate the reaction for 4-6 hours at room temperature in the dark with gentle agitation.

-

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a molar excess of an amine-containing buffer, such as Tris or glycine.

-

Purification:

-

Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.

-

Purify the FITC-labeled this compound by RP-HPLC using a C18 column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at both 220 nm (peptide bond) and 494 nm (FITC absorbance).

-

Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the collected fractions by mass spectrometry. The expected mass will be the mass of the this compound plus the mass of the FITC molecule (389.38 g/mol ).

-

Lyophilize the pure fractions to obtain the FITC-G2-peptide as a powder.

-

-

Storage: Store the lyophilized FITC-G2-peptide at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture and Imaging of FITC-G2-Peptide

This protocol provides a general guideline for imaging the cellular binding and uptake of FITC-G2-peptide in adherent cell lines.

Materials:

-

HeLa or other suitable adherent cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

FITC-G2-Peptide (from Protocol 1)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Paraformaldehyde (PFA) for fixing cells

-

Mounting medium

-

Confocal or wide-field fluorescence microscope with appropriate filter sets for FITC (Ex/Em: ~494/518 nm) and DAPI/Hoechst (Ex/Em: ~350/461 nm)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

Peptide Treatment:

-

Prepare a stock solution of FITC-G2-peptide in sterile water or PBS.

-

On the day of the experiment, dilute the FITC-G2-peptide to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.

-

Wash the cells once with warm PBS.

-

Remove the PBS and add the medium containing the FITC-G2-peptide to the cells.

-

-

Incubation: Incubate the cells with the FITC-G2-peptide for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

-

Washing:

-

Remove the peptide-containing medium.

-

Wash the cells three times with cold PBS to remove unbound peptide.

-

-

Fixation and Staining (for fixed-cell imaging):

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Incubate with Hoechst 33342 or DAPI solution for 10-15 minutes to stain the nuclei.

-

Wash twice with PBS.

-

-

Live-Cell Imaging: For live-cell imaging, after the washing step (step 4), add fresh culture medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed directly to imaging. Nuclear staining can also be performed on live cells with Hoechst 33342.

-

Imaging:

-

Mount the coverslips on a microscope slide with mounting medium (for fixed cells).

-

Acquire images using a fluorescence microscope with the appropriate filter sets.

-

Capture images in both the FITC and DAPI/Hoechst channels.

-

Mandatory Visualizations

Caption: Workflow for fluorescent labeling and imaging of this compound.

References

- 1. A 3-O-Sulfated Heparan Sulfate Binding Peptide Preferentially Targets Herpes Simplex Virus 2-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-O Sulfated Heparan Sulfate (G2) Peptide Ligand Impairs the Infectivity of Chlamydia muridarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antiviral Assay Using G2-Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of G2-peptide, a cationic peptide known to inhibit the entry of various viruses, including Herpes Simplex Virus (HSV) and SARS-CoV-2.[1][2][3] The protocols outlined below are intended for use by trained researchers in a laboratory setting.

Introduction

This compound is a 12-mer cationic peptide (MPRRRRIRRRQK) that has demonstrated significant antiviral activity against a range of viruses.[4] Its primary mechanism of action involves binding to heparan sulfate (HS) and its modified form, 3-O-sulfated heparan sulfate (3-OS HS), on the surface of host cells.[1] This interaction competitively inhibits the attachment of viral glycoproteins to the host cell, thereby blocking viral entry and subsequent replication. This compound has been shown to be a potent inhibitor of HSV-1 and HSV-2, and also exhibits activity against other herpesviruses like cytomegalovirus (CMV) and human herpesvirus-8 (HHV-8). More recently, its efficacy in inhibiting the entry of SARS-CoV-2 pseudotyped virus particles has also been reported.

This document provides detailed protocols for two key in vitro assays to characterize the antiviral properties of this compound: the Plaque Reduction Assay to determine antiviral efficacy and the MTT Assay to assess cytotoxicity.

Mechanism of Action: this compound Signaling Pathway

The antiviral activity of this compound is primarily based on the blockade of viral entry into the host cell. The peptide does not directly target the virus but rather interacts with a crucial host cell surface co-receptor, heparan sulfate.

Caption: this compound competitively binds to heparan sulfate, blocking viral glycoprotein attachment and subsequent viral entry.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity from published studies.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |

| SARS-CoV-2 (pseudotyped) | HEK293T | Luciferase Reporter Assay | ~25 µg/mL | |

| SARS-CoV-2 (pseudotyped) | LUHMES | Luciferase Reporter Assay | Significant reduction at 50 µg/mL | |

| HSV-2 (gJ-) | HeLa | β-galactosidase Reporter Assay | Maximum inhibition at ~2.5 mg/mL | |

| HSV-1 | Human Corneal Fibroblasts | Plaque Reduction Assay | Potent inhibition |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 / IC50 | Reference |

| Not Specified | MTT Assay | 1.09 mg/mL | |

| Not Specified | Not Specified | ~10 mg/mL |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

This compound (lyophilized)

-

Susceptible host cells (e.g., Vero cells for HSV)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

Phosphate Buffered Saline (PBS)

-

Semi-solid overlay medium (e.g., 1.2% Methylcellulose in 2x MEM)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Peptide Preparation: Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution. Prepare serial dilutions of the this compound in serum-free culture medium.

-

Cell Treatment: When cells are 90-100% confluent, wash the monolayer twice with PBS. Add the this compound dilutions to the designated wells. Include a "no peptide" control (medium only). Incubate for 1 hour at 37°C.

-

Viral Infection: After the pre-incubation, remove the peptide solution and infect the cells with a viral dilution calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

-

Overlay Application: After adsorption, remove the virus inoculum and gently add 2 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-5 days, or until plaques are visible. The incubation time is virus-dependent.

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cell monolayer with the fixing solution for at least 30 minutes.

-

Remove the fixative and stain the cells with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each peptide concentration relative to the virus control (no peptide). The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Caption: Experimental workflow for the Plaque Reduction Assay to determine the antiviral efficacy of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay determines the cytotoxicity of this compound by measuring the metabolic activity of cells. This is crucial for determining the therapeutic index (CC50/EC50).

Materials:

-

This compound (lyophilized)

-

Host cells (same as used in the antiviral assay)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight.

-

Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.

Caption: Workflow of the MTT assay for assessing the cytotoxicity of this compound.

Conclusion

The protocols described provide a framework for the in vitro evaluation of the antiviral properties of this compound. By determining both the efficacy (EC50) and cytotoxicity (CC50), researchers can calculate a selectivity index (SI = CC50/EC50) to assess the therapeutic potential of this compound as an antiviral agent. The strong inhibitory effect of this compound on viral entry, particularly for HS-dependent viruses, makes it a promising candidate for further preclinical and clinical development.

References

- 1. A 3-O-Sulfated Heparan Sulfate Binding Peptide Preferentially Targets Herpes Simplex Virus 2-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparan Sulfate Binding Cationic Peptides Restrict SARS-CoV-2 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-heparan Sulfate Peptides That Block Herpes Simplex Virus Infection in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for G2-Peptide Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "G2-peptide" can refer to several distinct molecules in scientific literature, including peptides derived from the G2 subunit of viral glycoproteins (e.g., Junín virus), synthetic peptides for serological discrimination (e.g., Herpes Simplex Virus Glycoprotein G-2), or therapeutic peptides investigated for specific biological activity. This document focuses on a G2 peptide identified for its ability to bind to 3-O sulfated heparan sulfate (3-OS HS), a key receptor for Herpes Simplex Virus (HSV) entry, thereby inhibiting viral infection.[1]